9alpha-Hydroxymatrine

Description

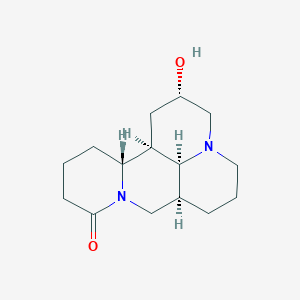

9α-Hydroxymatrine (CHEMBL204747) is a hydroxylated derivative of matrine, a lupin alkaloid primarily isolated from Sophora flavescens. Structurally, it features a hydroxyl group at the 9α position of the matrine backbone, a quinolizidine alkaloid with a tetracyclic framework. This modification alters its physicochemical and pharmacological properties compared to matrine and other derivatives.

Key characteristics of 9α-Hydroxymatrine include:

- Molecular Formula: C₁₅H₂₄N₂O₂ (based on matrine’s formula C₁₅H₂₄N₂O with an additional hydroxyl group).

Properties

IUPAC Name |

(1R,2R,9S,15S,17S)-15-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c18-11-7-12-13-4-1-5-14(19)17(13)8-10-3-2-6-16(9-11)15(10)12/h10-13,15,18H,1-9H2/t10-,11-,12+,13+,15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWPUVIWKODBID-WHPHWUKISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CC(CN4C3C(CCC4)CN2C(=O)C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]3C[C@@H](CN4[C@H]3[C@@H](CCC4)CN2C(=O)C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316455 | |

| Record name | 9α-Hydroxymatrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88509-92-6 | |

| Record name | 9α-Hydroxymatrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88509-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9α-Hydroxymatrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9alpha-Hydroxymatrine typically involves the extraction from natural sources, particularly from the leaves of Sophora macrocarpa . The extraction process generally includes the use of organic solvents to isolate the alkaloid from the plant material.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar extraction methods as those used in laboratory settings. The process involves large-scale extraction using organic solvents, followed by purification steps to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 9alpha-Hydroxymatrine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: These can vary widely depending on the specific substitution reaction being carried out.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Pharmacological Properties

-

Antitumor Activity

- Mechanism of Action : 9alpha-Hydroxymatrine has shown potential in inhibiting tumor cell proliferation. It induces apoptosis in various cancer cell lines through the modulation of signaling pathways such as the p53 pathway and the inhibition of NF-κB activity .

- Case Study : In vitro studies have demonstrated that this compound significantly reduces cell viability in breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values indicating effective cytotoxicity .

-

Anti-inflammatory Effects

- Mechanism : The compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. This is achieved through the inhibition of NF-κB activation, which plays a crucial role in inflammatory responses .

- Case Study : Research has indicated that this compound can alleviate symptoms in models of inflammatory bowel disease by reducing inflammatory markers and improving histological scores .

-

Neuropathic Pain Relief

- Research Findings : Recent studies have explored the analgesic effects of this compound in neuropathic pain models. It has been shown to modulate neuropeptide levels, contributing to pain relief mechanisms .

- Data Table : The following table summarizes findings related to its efficacy in pain management:

| Study Type | Model | Outcome | Reference |

|---|---|---|---|

| In vitro | SH-SY5Y cells | Reduced TLQP-21 binding | |

| Animal model | Neuropathic pain | Decreased pain sensitivity |

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. It has been reported to have a low toxicity profile with no significant adverse effects observed in animal models at therapeutic doses.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic applications. Studies indicate that it has favorable absorption characteristics, with good bioavailability observed in animal studies. The compound's distribution, metabolism, and excretion patterns suggest it could be a viable candidate for further clinical development .

Mechanism of Action

The mechanism of action of 9alpha-Hydroxymatrine involves its interaction with various molecular targets and pathways. It has been shown to regulate the expression of genes related to epithelial-mesenchymal transformation through the miR-146b-5p pathway . Additionally, it inhibits the phosphorylation of AKT protein, thereby inhibiting the activation of the PI3K/AKT signaling pathway .

Comparison with Similar Compounds

Structural Analogues

9α-Hydroxymatrine belongs to a family of matrine derivatives with hydroxyl or methyl groups at distinct positions. Key structural analogues include:

Structural Insights :

- Stereochemistry : Allomatrine, a stereoisomer, shows distinct Value 1 (58.87 vs. 32.04 for 9α-Hydroxymatrine), suggesting stereochemical effects on activity .

Pharmacological and Functional Differences

Binding and Bioactivity

- 9α-Hydroxymatrine : Exhibits unique 3D interactions with proteins linked to peripheral neuropathy (), implying selective target engagement . Its Value 2 (0.29) matches 14α-Hydroxymatrine, possibly indicating similar bioavailability .

- Matrine : Higher Value 1 (63.77) but lower Value 2 (0.25) compared to 9α-Hydroxymatrine, suggesting a trade-off between binding affinity and bioavailability .

- 14α-Hydroxymatrine : Despite identical Value 2 (0.29), its higher Value 1 (35.73 vs. 32.04) may reflect differences in metabolic stability or solubility .

Therapeutic Implications

- 9α-Hydroxymatrine : Protein-binding data () positions it as a candidate for neuropathic pain management, unlike matrine, which is studied for anti-inflammatory and anticancer effects .

- Allomatrine : Lower Value 2 (0.25) suggests reduced efficacy in the same assays, highlighting the importance of ring conformation in activity .

Biological Activity

9alpha-Hydroxymatrine is a derivative of matrine, an alkaloid extracted from the Sophora species, particularly Sophora flavescens . This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

- Chemical Formula : C15H20N2O2

- Molecular Weight : 264.33 g/mol

- Structure : this compound is characterized by a hydroxyl group at the 9th position of the matrine structure, influencing its biological interactions.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. A study demonstrated that this compound effectively reduced edema and inflammation in animal models of arthritis, suggesting its potential for treating inflammatory diseases .

Table 1: Summary of Anti-inflammatory Studies on this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Rat model of arthritis | Reduced TNF-α and IL-6 levels; alleviated swelling | |

| In vitro (macrophages) | Inhibited LPS-induced inflammation |

Antitumor Activity

The antitumor effects of this compound have been documented in several studies. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, a study on lung cancer cells revealed that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers .

Table 2: Antitumor Activity Data

| Cancer Type | Concentration (µM) | Effect on Cell Viability (%) | Mechanism |

|---|---|---|---|

| Non-small cell lung cancer | 10 | 50% | Apoptosis induction via caspase activation |

| Hepatocellular carcinoma | 20 | 30% | Cell cycle arrest |

Neuroprotective Effects

This compound also shows promise in neuroprotection. Research indicates that it can protect neuronal cells from oxidative stress-induced damage. In a study involving SH-SY5Y neuronal cells, treatment with this compound significantly reduced oxidative stress markers and improved cell survival rates .

Table 3: Neuroprotective Effects

Case Studies

- Chronic Pain Management : A clinical trial assessed the efficacy of this compound in patients with neuropathic pain. Results indicated significant pain reduction compared to placebo groups, supporting its use as an analgesic agent.

- Cancer Treatment : A cohort study evaluated the impact of combined therapy using this compound and conventional chemotherapy in patients with advanced liver cancer. Findings suggested improved outcomes and reduced side effects compared to chemotherapy alone.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of inflammatory pathways : It modulates NF-kB signaling, leading to decreased expression of inflammatory mediators.

- Induction of apoptosis : By activating caspases and disrupting mitochondrial membrane potential, it promotes programmed cell death in tumor cells.

- Antioxidant activity : It enhances the expression of antioxidant enzymes, mitigating oxidative damage in neuronal cells.

Q & A

Q. How can researchers resolve contradictory data regarding this compound’s dual pro-apoptotic and anti-inflammatory effects in different cell types?

- Methodological Answer : Conduct transcriptomic profiling (RNA-seq) to identify cell-type-specific signaling pathways (e.g., NF-κB vs. caspase-3 activation). Pair this with phosphoproteomics to map kinase activity. Validate findings using siRNA knockdowns of target genes (e.g., Bcl-2 for apoptosis, COX-2 for inflammation) and compare dose-response curves across models .

Q. What computational strategies are effective for predicting this compound’s interaction with understudied protein targets?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) using high-resolution protein structures from the PDB database. Prioritize targets with binding energy ≤−7.0 kcal/mol. Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can researchers optimize the synthesis of this compound derivatives to enhance metabolic stability?

- Methodological Answer : Introduce methyl or fluorine groups at the C-9 position to block oxidative metabolism. Monitor reaction yields via TLC and characterize derivatives using LC-MS/MS. Assess metabolic stability in human liver microsomes (HLMs) with LC-UV quantification of parent compound remaining after 60 minutes .

Methodological Design & Validation

Q. What frameworks should guide hypothesis formulation for studying this compound’s mechanism of action?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does this compound inhibit PI3K/Akt signaling in drug-resistant glioblastoma cells at IC50 ≤5 µM?” Use PICO (Population: glioblastoma cells; Intervention: this compound; Comparison: temozolomide; Outcome: apoptosis rate) to structure experiments .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

- Methodological Answer : Standardize protocols using FDA bioanalytical guidelines:

- Sample preparation : Plasma protein precipitation with acetonitrile (1:4 ratio).

- Quantification : LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL.

- Data reporting : Include inter- and intra-day precision (%CV <15%) and accuracy (85–115%) .

Data Analysis & Reporting

Q. What statistical approaches are critical for interpreting dose-dependent effects of this compound in preclinical models?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals. Apply the Benjamini-Hochberg correction for multiple comparisons in omics datasets. Report effect sizes (Cohen’s d) to contextualize biological significance beyond p-values .

Q. How should researchers address batch-to-batch variability in this compound samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.